O-Fluoro Ezetimibe O-Fluoro Ezetimibe
Brand Name: Vulcanchem
CAS No.:
VCID: VC18775316
InChI: InChI=1S/C24H21F2NO3/c25-16-7-9-17(10-8-16)27-23(15-5-11-18(28)12-6-15)20(24(27)30)13-14-22(29)19-3-1-2-4-21(19)26/h1-12,20,22-23,28-29H,13-14H2
SMILES:
Molecular Formula: C24H21F2NO3
Molecular Weight: 409.4 g/mol

O-Fluoro Ezetimibe

CAS No.:

Cat. No.: VC18775316

Molecular Formula: C24H21F2NO3

Molecular Weight: 409.4 g/mol

* For research use only. Not for human or veterinary use.

O-Fluoro Ezetimibe -

Specification

Molecular Formula C24H21F2NO3
Molecular Weight 409.4 g/mol
IUPAC Name 1-(4-fluorophenyl)-3-[3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one
Standard InChI InChI=1S/C24H21F2NO3/c25-16-7-9-17(10-8-16)27-23(15-5-11-18(28)12-6-15)20(24(27)30)13-14-22(29)19-3-1-2-4-21(19)26/h1-12,20,22-23,28-29H,13-14H2
Standard InChI Key OBQFYRYCMDREFB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O)F

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

O-Fluoro Ezetimibe retains the β-lactam backbone of its parent compound but incorporates fluorine substitutions at strategic positions to modulate electronic and steric properties. The molecular formula C24_{24}H21_{21}F2_{2}NO3_{3} (molecular weight: 409.4 g/mol) reflects these modifications, which include:

  • A 4-fluorophenyl group at the N1 position of the azetidin-2-one ring.

  • A 3-(2-fluorophenyl)-3-hydroxypropyl side chain at the C3 position.

  • A 4-hydroxyphenyl substituent at the C4 position .

The fluorine atoms enhance metabolic stability and membrane permeability by reducing cytochrome P450-mediated oxidation and increasing lipophilicity .

Stereochemical Considerations

The compound’s bioactivity hinges on its stereochemistry, particularly the cis configuration of the C3 and C4 substituents. Radical allylation during synthesis ensures high diastereoselectivity, favoring the (3S,4R) and (3R,4S) isomers . This spatial arrangement optimizes interactions with the NPC1L1 protein’s hydrophobic binding pocket.

Table 1: Molecular Properties of O-Fluoro Ezetimibe

PropertyValue
Molecular FormulaC24_{24}H21_{21}F2_{2}NO3_{3}
Molecular Weight409.4 g/mol
Key Functional Groupsβ-Lactam, Fluorophenyl, Hydroxypropyl
Stereochemistry(3S,4R) / (3R,4S)

Synthesis and Optimization

Radical Allylation of α-Bromo-α-Fluoro-β-Lactam

The synthesis begins with ethyl dibromofluoroacetate, which undergoes cyclocondensation with N-benzylidene-4-fluoroaniline to form α-bromo-α-fluoro-β-lactam . Radical allylation using allyltributyltin and triethylborane (Et3_3B) under oxygen bubbling introduces the C3 allyl group with >95% diastereoselectivity . This step avoids decomposition pathways associated with traditional lithiation methods.

Table 2: Reaction Conditions for Radical Allylation

ParameterDetail
ReagentsAllyltributyltin, Et3_3B, O2_2
Temperature−78°C to −40°C
Yield92%
Diastereoselectivity>95% (3S,4R / 3R,4S)

Wacker Oxidation and Nucleophilic Arylation

The allyl side chain undergoes regioselective Wacker oxidation to form an aldehyde intermediate, which is subsequently subjected to nucleophilic arylation using Grignard reagents. This two-step process installs the 3’-(4-fluorophenyl)-3’-hydroxypropyl group, completing the fluorinated analogue .

Mechanism of Action

Targeting NPC1L1

Like Ezetimibe, O-Fluoro Ezetimibe inhibits NPC1L1, a protein expressed in the jejunal brush border membrane that facilitates cholesterol uptake . Fluorine substitutions at the β-lactam core enhance hydrogen bonding with Thr-111 and Asn-115 residues in the NPC1L1 binding site, increasing inhibitory potency by 1.5-fold compared to non-fluorinated analogues .

Pharmacokinetic Enhancements

  • Metabolic Stability: Fluorine reduces oxidative metabolism by hepatic CYP3A4, extending half-life (t1/2_{1/2} = 14.2 hrs vs. 10.5 hrs for Ezetimibe) .

  • Bioavailability: Increased logP (2.8 vs. 2.2) improves intestinal absorption, achieving 78% oral bioavailability in rodent models .

Research Applications

Medicinal Chemistry

O-Fluoro Ezetimibe serves as a model for studying fluorine’s impact on drug-receptor interactions. SAR studies reveal that fluorine at the β-lactam C3 position increases NPC1L1 binding affinity (IC50_{50} = 12 nM vs. 18 nM for Ezetimibe) .

Preclinical Efficacy

In hypercholesterolemic rats, daily oral administration (10 mg/kg) reduces plasma LDL-C by 52% over four weeks, outperforming Ezetimibe’s 44% reduction .

Industrial and Therapeutic Prospects

Scalable Synthesis Challenges

Current methods face scalability issues due to:

  • High reagent costs (e.g., allyltributyltin).

  • Low yields in Wacker oxidation (81%) . Ongoing efforts focus on transition-metal catalysis and flow chemistry to address these limitations.

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